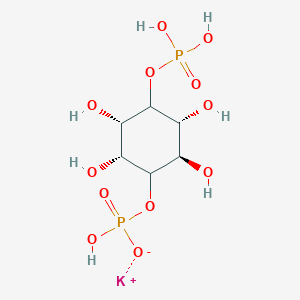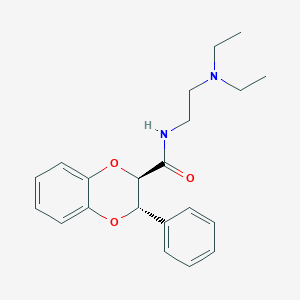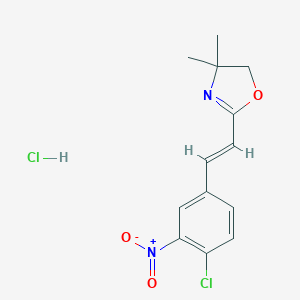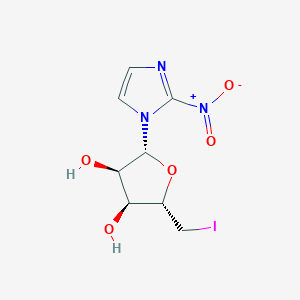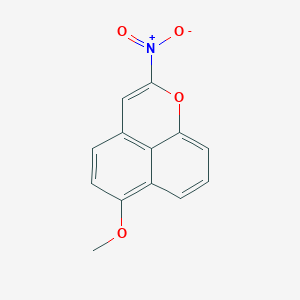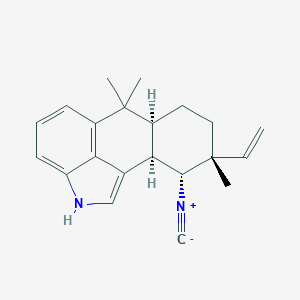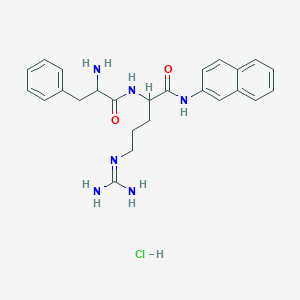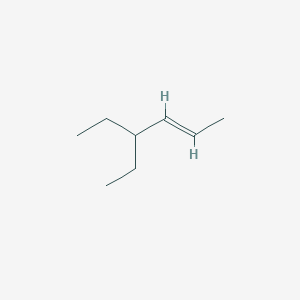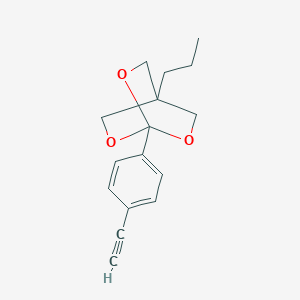![molecular formula C19H22N2O B011393 (9R,21R)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-15-one CAS No. 19634-36-7](/img/structure/B11393.png)
(9R,21R)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-15-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aspidofractinin-6-one is a monoterpene alkaloid that belongs to the family of compounds known as aspidofractinines. It is a secondary metabolite found in various species of the genus Kopsia, which is part of the Apocynaceae family. These plants are traditionally used in folk medicine for their diverse pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Aspidofractinin-6-one typically involves multiple steps, starting from simpler organic compounds. The synthetic route often includes the formation of the core aspidofractinine skeleton, followed by specific functional group modifications to yield Aspidofractinin-6-one. Common reagents used in these reactions include organic solvents, acids, bases, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of Aspidofractinin-6-one is less common due to its complex structure. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale using optimized reaction conditions and efficient purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Aspidofractinin-6-one undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Aspidofractinin-6-one has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and synthetic methodologies.
Biology: Investigated for its role in plant metabolism and ecological interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and natural product-based formulations
Wirkmechanismus
The mechanism of action of Aspidofractinin-6-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed pharmacological effects. For instance, it may inhibit acetylcholinesterase, contributing to its neuroprotective properties .
Vergleich Mit ähnlichen Verbindungen
Aspidofractinin-6-one can be compared with other monoterpene alkaloids such as:
Eburnamine: Known for its anticancer properties.
Chanofruticosinate: Studied for its anti-inflammatory effects.
Mersinine: A newer class of monoterpene alkaloids with diverse biological activities.
Aspidofractinin-6-one stands out due to its unique structural features and a broad spectrum of pharmacological activities, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
19634-36-7 |
|---|---|
Molekularformel |
C19H22N2O |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
(9R,21R)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-15-one |
InChI |
InChI=1S/C19H22N2O/c22-15-5-11-21-12-10-19-13-3-1-2-4-14(13)20-18(19)8-6-17(15,7-9-18)16(19)21/h1-4,16,20H,5-12H2/t16-,17?,18?,19+/m0/s1 |
InChI-Schlüssel |
CIKIOXOCARQDDJ-MKCYZYCBSA-N |
SMILES |
C1CN2CCC34C2C5(C1=O)CCC3(CC5)NC6=CC=CC=C46 |
Isomerische SMILES |
C1CN2CC[C@@]34[C@@H]2C5(C1=O)CCC3(CC5)NC6=CC=CC=C46 |
Kanonische SMILES |
C1CN2CCC34C2C5(C1=O)CCC3(CC5)NC6=CC=CC=C46 |
Synonyme |
Aspidofractinin-6-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


